molecular formula C13H11FN2O2 B6387346 2-AMINO-5-(2-FLUORO-4-METHYLPHENYL)NICOTINIC ACID CAS No. 1261954-04-4

2-AMINO-5-(2-FLUORO-4-METHYLPHENYL)NICOTINIC ACID

Cat. No.: B6387346
CAS No.: 1261954-04-4
M. Wt: 246.24 g/mol
InChI Key: ANMIDUDVAUKDDO-UHFFFAOYSA-N
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Description

2-Amino-5-(2-fluoro-4-methylphenyl)nicotinic acid: is an organic compound with the molecular formula C12H10FN2O2. It is a derivative of nicotinic acid, which is known for its various applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of an amino group, a fluorine atom, and a methyl group attached to the phenyl ring, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-5-(2-fluoro-4-methylphenyl)nicotinic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, 2-fluoro-4-methylaniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Cyclization: The resulting compound undergoes cyclization with nicotinic acid derivatives to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-(2-fluoro-4-methylphenyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-5-(2-fluoro-4-methylphenyl)nicotinic acid has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Material Science: It is used in the development of novel materials with specific electronic and optical properties.

    Agricultural Chemistry: The compound is explored for its potential use in agrochemicals and plant growth regulators.

Mechanism of Action

The mechanism of action of 2-amino-5-(2-fluoro-4-methylphenyl)nicotinic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    2-Amino-5-fluoropyridine: Similar in structure but lacks the phenyl ring and methyl group.

    2-Amino-5-methylpyridine: Similar but lacks the fluorine atom.

    2-Amino-5-(2-chloro-4-methylphenyl)nicotinic acid: Similar but with a chlorine atom instead of fluorine.

Uniqueness: 2-Amino-5-(2-fluoro-4-methylphenyl)nicotinic acid is unique due to the presence of both fluorine and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

2-amino-5-(2-fluoro-4-methylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O2/c1-7-2-3-9(11(14)4-7)8-5-10(13(17)18)12(15)16-6-8/h2-6H,1H3,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMIDUDVAUKDDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=C(N=C2)N)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00687153
Record name 2-Amino-5-(2-fluoro-4-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261954-04-4
Record name 2-Amino-5-(2-fluoro-4-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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